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Introduction

JH295 is a potent, selective, and irreversible inhibitor of NIMA-related kinase 2 (Nek2).[1][2][3]

[4][5] It functions by covalently binding to a non-catalytic cysteine residue, Cys22, located near

the glycine-rich loop of the kinase.[6][7][8] This covalent modification leads to the irreversible

inactivation of Nek2. JH295 exhibits high selectivity for Nek2 and does not significantly inhibit

other mitotic kinases such as Cdk1, Aurora B, or Plk1, making it a valuable tool for studying the

specific roles of Nek2 in cellular processes.[1][2][3][5][8] These application notes provide

detailed protocols for utilizing JH295 in in vitro kinase assays to investigate its inhibitory activity

and to probe the function of Nek2.

Mechanism of Action

JH295 acts as an irreversible inhibitor of Nek2 kinase.[2][3][4][5] Its mechanism involves the

alkylation of the Cys22 residue within the Nek2 protein.[1][2][6][7] This covalent modification

prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity.

Quantitative Data Summary
The inhibitory potency of JH295 against Nek2 has been determined in various assay formats.

The following table summarizes the key quantitative data.
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Assay Type Target Species Substrate IC50 Reference

In Vitro

Kinase Assay
Nek2 Human β-casein 770 nM [2][4]

Cellular

Assay

Wild-Type

Nek2
Human Endogenous ~1.3 µM [1][2]

Cellular

Assay

C22V Mutant

Nek2
Human Endogenous

No significant

inhibition
[1][2]

In Vitro

Kinase Assay
Cdk1/CycB Human - >20 µM [3]

Experimental Protocols
This section provides a detailed protocol for a standard in vitro kinase assay to determine the

IC50 of JH295 against Nek2. This protocol is a synthesis of established methodologies for in

vitro kinase assays.

Materials and Reagents

Recombinant human Nek2 (full-length or kinase domain)

JH295 inhibitor

Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02

mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO

Substrate: Myelin Basic Protein (MBP) or β-casein

[γ-³²P]ATP or unlabeled ATP

ADP-Glo™ Kinase Assay Kit (Promega) or other detection reagents

96-well plates

Plate reader (for non-radiometric assays) or scintillation counter (for radiometric assays)
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Experimental Workflow Diagram
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Caption: Workflow for JH295 in vitro kinase assay.

Procedure

Reagent Preparation:

Prepare a stock solution of JH295 in DMSO. It is recommended to prepare fresh solutions

as the compound may be unstable in solution.[1]
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Prepare serial dilutions of JH295 in kinase buffer to achieve the desired final

concentrations for the assay.

Prepare the kinase buffer as described above.

Prepare a solution of the substrate (e.g., 0.2 mg/ml MBP) in kinase buffer.

Prepare the ATP solution. For radiometric assays, include [γ-³²P]ATP. For non-radiometric

assays like ADP-Glo™, use unlabeled ATP at a concentration near the Km for Nek2 if

known, or at a standard concentration (e.g., 10-100 µM).

Inhibitor Pre-incubation:

In a 96-well plate, add 5 µL of the diluted JH295 solutions to each well.

Add 10 µL of recombinant Nek2 enzyme (e.g., 5-10 ng) to each well.

Incubate the plate at room temperature for 30 minutes. This pre-incubation step is crucial

for irreversible inhibitors like JH295 to allow for covalent bond formation.

Kinase Reaction Initiation:

To initiate the kinase reaction, add 10 µL of the substrate/ATP mixture to each well.

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes). The optimal time

should be determined empirically to ensure the reaction is in the linear range.

Reaction Termination and Detection:

For Radiometric Assay:

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.

Separate the reaction products by SDS-PAGE.

Visualize the phosphorylated substrate by autoradiography or phosphorimaging.

Quantify the band intensities to determine the extent of inhibition.
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For ADP-Glo™ Assay:

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30-60 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of kinase activity for each JH295 concentration relative to the

DMSO control (0% inhibition).

Plot the percentage of inhibition against the logarithm of the JH295 concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Nek2 Signaling Pathway
Nek2 is a crucial regulator of mitotic events, particularly those involving the centrosome. The

following diagram illustrates a simplified signaling pathway involving Nek2.
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Caption: Simplified Nek2 signaling pathway in mitosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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